molecular formula C11H12N2O2S B5222438 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 308095-61-6

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B5222438
CAS No.: 308095-61-6
M. Wt: 236.29 g/mol
InChI Key: UACJGZVMQCSPJC-UHFFFAOYSA-N
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Description

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of ethylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the desired thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .

Scientific Research Applications

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A simpler analog that lacks the ethyl(phenyl)amino group but shares the core thiazolidine structure.

    5-(methylthio)-1,3-thiazolidine-2,4-dione: Another derivative with a methylthio group instead of the ethyl(phenyl)amino group.

    5-(phenylamino)-1,3-thiazolidine-2,4-dione: Similar to the target compound but without the ethyl group

Uniqueness

5-[ethyl(phenyl)amino]-1,3-thiazolidine-2,4-dione is unique due to the presence of both ethyl and phenyl groups attached to the amino moiety. This structural feature can enhance its biological activity and specificity compared to simpler analogs. The combination of these groups can also influence the compound’s solubility, stability, and overall pharmacokinetic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

5-(N-ethylanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-13(8-6-4-3-5-7-8)10-9(14)12-11(15)16-10/h3-7,10H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACJGZVMQCSPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1C(=O)NC(=O)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308095-61-6
Record name 5-(ETHYLANILINO)-1,3-THIAZOLIDINE-2,4-DIONE
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